3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that belongs to the class of bis-benzimidazoles.
Preparation Methods
The synthesis of 3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate alkylating agents in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile involves its interaction with biological molecules through its electron-rich nitrogen atoms and electron-withdrawing carbon atoms. These interactions can lead to the inhibition of bacterial growth or the scavenging of free radicals, contributing to its antibacterial and antioxidant activities .
Comparison with Similar Compounds
Similar compounds to 3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile include other bis-benzimidazole derivatives such as 1,5-bis(1H-benzimidazol-2-yl)pentan-3-one (PBB) and 2,6-bis(1H-benzimidazol-2-yl)pyridine . These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its thiazole and carbonitrile groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H14N6S3 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3,5-bis(1H-benzimidazol-2-ylmethylsulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H14N6S3/c21-9-12-19(27-10-17-22-13-5-1-2-6-14(13)23-17)26-29-20(12)28-11-18-24-15-7-3-4-8-16(15)25-18/h1-8H,10-11H2,(H,22,23)(H,24,25) |
InChI Key |
BNPWPVQZPHKKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=C(C(=NS3)SCC4=NC5=CC=CC=C5N4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.